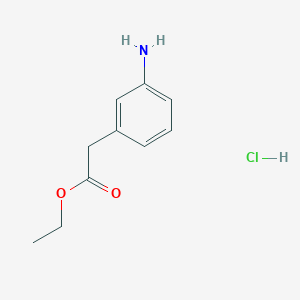

Ethyl 2-(3-aminophenyl)acetate hydrochloride

説明

特性

IUPAC Name |

ethyl 2-(3-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOSZIJQWMBCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Organic Synthesis

Ethyl 2-(3-aminophenyl)acetate hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to produce various substituted derivatives through reactions such as:

- Nucleophilic substitutions : The amine group can participate in further reactions to create more complex molecules.

- Oxidation and reduction reactions : It can be transformed into alcohol derivatives or nitro derivatives, expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Development

This compound has garnered attention in medicinal chemistry for its potential therapeutic properties. Research has indicated that derivatives of aminophenylacetates exhibit:

- Anticonvulsant activity : Similar compounds have been explored for their effects on the central nervous system, providing insights into potential treatments for epilepsy and other neurological disorders .

- Antimicrobial properties : Studies have shown that certain derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics .

The biological interactions of this compound are under investigation, particularly:

- Binding affinity studies : Research is being conducted to understand how this compound interacts with various biomolecules, including enzymes and receptors.

- Cellular assays : In vitro studies are assessing its effects on cell proliferation and apoptosis, which could lead to advancements in cancer treatment strategies .

Data Table: Overview of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for creating complex organic compounds | Synthesis of pharmaceuticals |

| Pharmaceutical Development | Potential therapeutic agent | Anticonvulsant drugs |

| Biological Activity | Studies on enzyme interactions and cellular effects | Cancer research |

| Antimicrobial Research | Investigating antibacterial properties | Development of new antibiotics |

Case Study 1: Anticonvulsant Activity

A study published in a pharmaceutical journal demonstrated that derivatives of ethyl 2-(3-aminophenyl)acetate showed significant anticonvulsant activity in animal models. The results indicated a dose-dependent response, suggesting potential for further development into therapeutic agents for epilepsy.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory explored the antimicrobial efficacy of ethyl 2-(3-aminophenyl)acetate against various bacterial strains. The findings revealed that specific modifications to the compound enhanced its activity, paving the way for new antibiotic formulations.

作用機序

Ethyl 2-(3-aminophenyl)acetate hydrochloride is similar to other phenylacetic acid derivatives, such as phenylacetic acid itself, benzylamine, and 3-aminophenol. it is unique in its reactivity and the specific applications it is used for. Unlike phenylacetic acid, which is primarily used as a building block in organic synthesis, this compound is more reactive and versatile due to the presence of the ethyl group and the amine functionality.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-(3-aminophenyl)acetate hydrochloride belongs to a broader class of arylacetic acid derivatives. Key analogues include:

Notes:

生物活性

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group and an amino group on a phenyl ring. The molecular formula is , and its structural representation can be summarized as follows:

- Ethyl Group : Contributes to lipophilicity and solubility.

- Amino Group : Capable of forming hydrogen bonds, influencing interactions with biological targets.

- Ester Group : Can undergo hydrolysis, releasing active components that may interact with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The amino group facilitates hydrogen bonding with target proteins, while the ester moiety may be hydrolyzed to release active metabolites. This dual mechanism allows for modulation of enzyme activity and receptor engagement, leading to potential therapeutic effects.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives with specific modifications at the amino or ester positions can enhance anticancer potency. Table 1 summarizes the cytotoxicity data against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-(3-aminophenyl)acetate | MCF-7 | 25 |

| Ethyl 2-(3-aminophenyl)acetate | PC-3 | 30 |

| Ethyl 2-(3-aminophenyl)acetate | Caco2 | 18 |

These results indicate that structural modifications can lead to improved efficacy against multidrug-resistant (MDR) cancer cells.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing chronic inflammatory conditions. The compound's ability to modulate pathways such as NF-kB and MAPK has been highlighted in recent studies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the para and meta positions of the phenyl ring significantly influence biological activity. For example, substituents that enhance lipophilicity tend to improve anticancer activity, while bulky hydrophilic groups may decrease potency. Key findings from SAR analyses include:

- Lipophilic Groups : Enhance binding affinity and biological activity.

- Hydrophilic Substituents : Often lead to reduced efficacy.

Table 2 illustrates the impact of various substituents on activity:

| Substituent Type | Position | Activity Change |

|---|---|---|

| Methyl | Para | Increased |

| Hydroxyl | Meta | Decreased |

| Ethoxy | Para | Significantly Increased |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Effects :

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as a chemotherapeutic agent. -

In Vivo Anti-inflammatory Study :

In an animal model of acute inflammation, administration of this compound led to a marked decrease in edema formation, supporting its role as an anti-inflammatory agent.

準備方法

Preparation Method via Knoevenagel Condensation and Nitro Reduction

This method involves three main steps:

Step 1: Knoevenagel Condensation

- Reactants: o-nitrobenzaldehyde and malonate derivatives (e.g., monomethyl malonate).

- Catalyst: Organic alkali such as piperidine, triethylamine, or pyridine.

- Solvent: Aprotic solvents like chlorobenzene, xylene, toluene, or DMSO.

- Conditions: Stirring at 20-30 °C for 2-2.5 hours.

- Product: α,β-unsaturated carbonyl compound (Compound A).

Step 2: Decarboxylation

- Reactants: Compound A, lithium chloride or other salts (NaCl, KCl).

- Solvent: DMSO or DMF mixed with water.

- Conditions: Heating at 100 °C for 16 hours.

- Product: Decarboxylated intermediate (Compound B).

Step 3: Nitro Group Reduction

- Reactants: Compound B, iron powder as reducing agent.

- Solvent: Ethyl acetate with water.

- Acid: Hydrochloric acid or acetic acid.

- Conditions: Reflux for 5 hours, then cooling and filtration.

- Product: Ethyl 2-(3-aminophenyl)acetate (Compound C).

The hydrochloride salt can be formed by treating the free amine with hydrochloric acid during or after isolation.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | o-nitrobenzaldehyde, monomethyl malonate, piperidine | Chlorobenzene, DMSO, etc. | 20-30 °C | 2-2.5 hours | Molar ratio o-nitrobenzaldehyde:piperidine:malonate = 1:2.5:1 |

| Decarboxylation | Compound A, LiCl (or NaCl, KCl) | DMSO + H2O | 100 °C | 16 hours | Salt:compound A ratio = 1:1 |

| Nitro Reduction | Compound B, Fe powder, HCl or AcOH | Ethyl acetate + water | Reflux (~78 °C) | 5 hours | Molar ratio compound B:Fe = 1:3.5 |

Yields are reported to be high with this method, and the process is noted for low cost, stable operation, and high purity of the final product.

Alternative Method via Reduction of Nitro-Substituted Phenylacetylene

Another route involves:

- Bromination of m-nitrocinnamic acid with liquid bromine in glacial acetic acid.

- Neutralization and precipitation of an intermediate.

- Reaction with an organic base (DBU) and solvent to form 3-nitrophenylacetylene.

- Purification by column chromatography using ethyl acetate/petroleum ether.

- Reduction of 3-nitrophenylacetylene to 3-aminophenylacetylene using iron powder in ethanol/water at 60 °C with pH ~5.

- Subsequent transformation to the ethyl ester and hydrochloride salt as needed.

This method is characterized by mild conditions, simple operation, and high yield, suitable for scale-up.

Comparative Analysis of Preparation Methods

| Feature | Knoevenagel Condensation Route | Nitro-Phenylacetylene Reduction Route |

|---|---|---|

| Starting Materials | o-nitrobenzaldehyde, malonate derivatives | m-nitrocinnamic acid, bromine, DBU |

| Key Reactions | Knoevenagel condensation, decarboxylation, nitro reduction | Bromination, base-induced reaction, nitro reduction |

| Reaction Conditions | Mild temperatures (20-100 °C), reflux for reduction | Mild (0-100 °C), reduction at 60 °C |

| Purification | Post-treatment and filtration | Column chromatography |

| Yield and Purity | High purity, stable process | High yield, mild conditions |

| Scalability | Suitable for industrial scale | Applicable but involves chromatography step |

Research Findings and Notes

- The Knoevenagel condensation method benefits from readily available raw materials and avoids harsh reagents, making it cost-effective and scalable.

- The use of iron powder as a reducing agent in acidic aqueous-organic media is a common, environmentally benign approach for nitro group reduction.

- Selection of solvent and acid in the reduction step influences reaction rate and purity; ethyl acetate-water mixtures with hydrochloric acid are preferred.

- The alternative bromination and reduction method requires chromatographic purification, which may limit large-scale application but offers high selectivity.

- Both methods emphasize the importance of controlling reaction parameters (temperature, molar ratios, reaction time) to optimize yield and purity.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents & Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | o-nitrobenzaldehyde + malonate + piperidine, 20-30 °C | α,β-unsaturated carbonyl (A) | Organic aprotic solvent |

| 2 | Decarboxylation | Compound A + LiCl + DMSO/H2O, 100 °C, 16 h | Decarboxylated compound (B) | Salt catalyst |

| 3 | Nitro Reduction | Compound B + Fe powder + HCl + ethyl acetate/H2O, reflux, 5 h | Ethyl 2-(3-aminophenyl)acetate (C) | Reduction to amine |

| Alternative 1 | Bromination & Base Reaction | m-nitrocinnamic acid + Br2 + AcOH, then DBU + solvent | 3-nitrophenylacetylene | Requires chromatography |

| Alternative 2 | Nitro Reduction | 3-nitrophenylacetylene + Fe powder + EtOH/H2O, 60 °C, pH 5 | 3-aminophenylacetylene | Mild reduction conditions |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。